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Compound of Interest

Compound Name: 1-Bromo-2-fluoro-4-propylbenzene

Cat. No.: B184621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromo-2-fluoro-4-propylbenzene is a substituted aromatic hydrocarbon with the chemical

formula C₉H₁₀BrF. Its molecular structure, featuring a bromine atom, a fluorine atom, and a

propyl group attached to a benzene ring, makes it a valuable intermediate in the synthesis of

complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs). The

presence of orthogonal functional groups—the reactive bromine atom amenable to various

cross-coupling reactions and the fluorine atom which can modulate the physicochemical

properties of the final compound—offers significant synthetic flexibility. This document provides

an overview of its potential applications in API synthesis, supported by general protocols for

key chemical transformations.

While specific, publicly available examples of APIs synthesized directly from 1-Bromo-2-
fluoro-4-propylbenzene are not extensively documented in scientific literature or patents, the

reactivity of its core structure is well-established in medicinal chemistry. This suggests its utility

as a building block for introducing the 2-fluoro-4-propylphenyl moiety into drug candidates.

Fluorinated aromatic groups are of high interest in drug design as they can enhance metabolic

stability, binding affinity, and bioavailability.
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A summary of the key physicochemical properties of 1-Bromo-2-fluoro-4-propylbenzene is

presented in the table below.

Property Value

Molecular Formula C₉H₁₀BrF

Molecular Weight 217.08 g/mol

CAS Number 167858-56-2

Appearance Not Available

Storage Temperature Room Temperature, Sealed in Dry Conditions

Potential Synthetic Applications in API Synthesis
The bromine atom in 1-Bromo-2-fluoro-4-propylbenzene serves as a versatile handle for a

variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are

fundamental in the construction of complex pharmaceutical molecules. The following sections

detail the experimental protocols for three major classes of cross-coupling reactions that this

intermediate can undergo.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon

bond between an organohalide and an organoboron compound. This reaction is widely used in

the pharmaceutical industry to synthesize biaryl and substituted aromatic compounds.

Experimental Protocol:

Reaction Setup: To an oven-dried reaction vessel, add 1-Bromo-2-fluoro-4-propylbenzene
(1.0 mmol), an appropriate aryl or heteroaryl boronic acid or ester (1.2 mmol), a palladium

catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically an aqueous solution

of Na₂CO₃ (2.0 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water

(e.g., 4:1 v/v, 5 mL).
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Reaction Conditions: The reaction mixture is typically heated to a temperature between 80-

100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 2-24

hours.

Work-up and Purification: Upon completion, the reaction is cooled to room temperature,

diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The

organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced

pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

Entry
Boronic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (3)
Na₂CO₃

Toluene/

H₂O
90 12 85

2

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂ (2)
K₂CO₃

Dioxane/

H₂O
100 8 92

3

Pyridine-

3-boronic

acid

Pd(OAc)₂

/SPhos

(2)

Cs₂CO₃
Toluene/

H₂O
100 16 78

This data is representative for Suzuki-Miyaura reactions and should be considered as a starting

point for optimization.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines,

which are common structural motifs in pharmaceuticals.

Experimental Protocol:
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Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-Bromo-2-fluoro-4-
propylbenzene (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium

precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos,

0.04 mmol, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane (5 mL).

Reaction Conditions: The reaction vessel is sealed and heated to a temperature typically

ranging from 80-110 °C for 12-24 hours with vigorous stirring.

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted

with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and

the residue is purified by column chromatography.

Quantitative Data (Hypothetical):

Entry Amine
Catalyst
/Ligand
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1 Aniline

Pd₂(dba)

₃/XPhos

(2/4)

NaOtBu Toluene 100 18 88

2
Morpholi

ne

Pd(OAc)₂

/BINAP

(2/3)

Cs₂CO₃ Dioxane 110 24 82

3
Benzyla

mine

Pd₂(dba)

₃/RuPhos

(2/4)

K₃PO₄ Toluene 100 16 90

This data is representative for Buchwald-Hartwig amination reactions and should be

considered as a starting point for optimization.

Sonogashira Coupling
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The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling

reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

This method is valuable for the synthesis of aryl alkynes, which are precursors to various

heterocyclic compounds found in APIs.

Experimental Protocol:

Reaction Setup: To a reaction flask, add 1-Bromo-2-fluoro-4-propylbenzene (1.0 mmol),

the terminal alkyne (1.5 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%),

and a copper(I) co-catalyst such as CuI (0.06 mmol, 6 mol%).

Solvent and Base Addition: Add an amine base, which often serves as the solvent as well,

such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (5 mL). Anhydrous THF can be

used as a co-solvent.

Reaction Conditions: The reaction is typically stirred at room temperature to 60 °C under an

inert atmosphere until completion (2-12 hours).

Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide

salt, and the filtrate is concentrated. The residue is dissolved in an organic solvent, washed

with water, and purified by column chromatography.

Quantitative Data (Hypothetical):

Entry Alkyne
Pd
Catalyst
(mol%)

Cu
Catalyst
(mol%)

Base/So
lvent

Temp
(°C)

Time (h)
Yield
(%)

1
Phenylac

etylene

PdCl₂(PP

h₃)₂ (3)
CuI (6) Et₃N RT 6 95

2

Ethynyltri

methylsil

ane

Pd(PPh₃)

₄ (3)
CuI (6)

i-

Pr₂NH/T

HF

40 4 93

3
Propargyl

alcohol

PdCl₂(PP

h₃)₂ (3)
CuI (6) Et₃N 50 8 85
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This data is representative for Sonogashira coupling reactions and should be considered as a

starting point for optimization.

Logical Workflow for API Synthesis
The following diagram illustrates a generalized workflow for the utilization of 1-Bromo-2-fluoro-
4-propylbenzene as an intermediate in a potential API synthesis campaign.

1-Bromo-2-fluoro-4-propylbenzene
(Starting Material)

Cross-Coupling Reaction
(e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Functionalized Intermediate
(2-fluoro-4-propylphenyl derivative)

Further Synthetic Transformations
(e.g., cyclization, functional group interconversion) Crude API Purification

(e.g., Chromatography, Recrystallization) Final API Quality Control & Analysis

Click to download full resolution via product page

Caption: Generalized workflow for API synthesis.

Signaling Pathway Diagram (Hypothetical)
Should a synthesized API target a specific biological pathway, a diagram can be constructed to

visualize its mechanism of action. As no specific API has been identified, a generic kinase

signaling pathway is presented below as an example of the type of diagram that would be

relevant.
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Caption: Hypothetical kinase signaling pathway.

Conclusion
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1-Bromo-2-fluoro-4-propylbenzene represents a promising, albeit currently under-

documented, intermediate for the synthesis of novel APIs. Its chemical structure is well-suited

for a variety of robust and widely employed cross-coupling reactions, enabling the introduction

of the 2-fluoro-4-propylphenyl moiety into diverse molecular scaffolds. The protocols and

hypothetical data presented herein provide a foundational guide for researchers and scientists

in drug discovery and development to explore the synthetic potential of this versatile building

block. Further investigation into the synthesis and biological evaluation of derivatives of 1-
Bromo-2-fluoro-4-propylbenzene is warranted to fully realize its potential in medicinal

chemistry.

To cite this document: BenchChem. [1-Bromo-2-fluoro-4-propylbenzene: A Versatile
Intermediate in Pharmaceutical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184621#1-bromo-2-fluoro-4-propylbenzene-as-an-
intermediate-for-api-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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